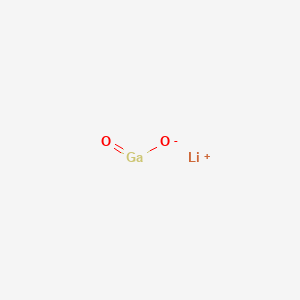![molecular formula C60H48N6 B8112969 Tris([1,1'-binaphthalene]-2,2'-diamine)](/img/structure/B8112969.png)
Tris([1,1'-binaphthalene]-2,2'-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris([1,1’-binaphthalene]-2,2’-diamine) is a complex organic compound known for its unique chiral properties and extensive applications in various scientific fields. This compound features three binaphthalene units, each containing a diamine group, which contribute to its distinctive chemical behavior and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris([1,1’-binaphthalene]-2,2’-diamine) typically involves multi-step organic reactions. One common method starts with the preparation of 1,1’-binaphthalene-2,2’-diamine through the coupling of naphthalene derivatives. This intermediate is then subjected to further reactions to introduce the tris structure. Key steps include:
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to form the binaphthalene core.
Amine Introduction: Functionalization with diamine groups through nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of Tris([1,1’-binaphthalene]-2,2’-diamine) often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This includes:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris([1,1’-binaphthalene]-2,2’-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, under conditions like reflux or in the presence of catalysts.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted binaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Tris([1,1’-binaphthalene]-2,2’-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential in molecular recognition and as a building block for biomimetic structures.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Wirkmechanismus
The mechanism by which Tris([1,1’-binaphthalene]-2,2’-diamine) exerts its effects is largely dependent on its chiral nature and ability to interact with other molecules. Its molecular targets and pathways include:
Chiral Recognition: The compound can selectively bind to chiral molecules, making it useful in enantioselective synthesis.
Catalytic Activity: As a chiral ligand, it can enhance the activity and selectivity of metal catalysts in various reactions.
Vergleich Mit ähnlichen Verbindungen
1,1’-Binaphthalene-2,2’-diamine: A simpler analog with fewer functional groups.
Tris(2,2’-bipyridine): Another tris compound with different applications in coordination chemistry.
Tris(1,3,5-triazine): Known for its use in polymer chemistry and materials science.
Uniqueness: Tris([1,1’-binaphthalene]-2,2’-diamine) stands out due to its unique combination of chiral properties and functional versatility, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H16N2/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h3*1-12H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBLOVSQBYRGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H48N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)

![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)



![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
